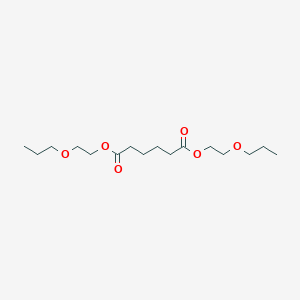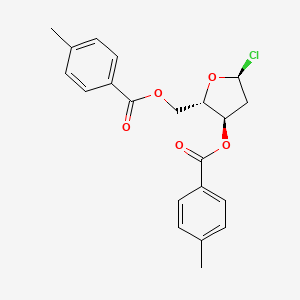![molecular formula C20H10N4O2 B8180268 3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile](/img/structure/B8180268.png)
3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in synthetic chemistry, biological interactions, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile involves a method based on the simultaneous package of a target substance and the synthesis of metal-organic frameworks (MOFs) with redox activity. Methylene blue is selected as an organic target molecule, and it is packaged in the MOFs during synthesis using a one-pot method to obtain ZIF-8 modified by methylene blue .
Industrial Production Methods: The industrial production of this compound follows similar principles, focusing on the efficient and scalable synthesis of MOFs with the desired redox properties. The process involves optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as temperature, pressure, and solvent choice.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, it is studied for its interactions with biological molecules and potential therapeutic applications. In medicine, this compound is explored for its potential as a drug candidate or diagnostic agent. In industry, it is used in the development of advanced materials and technologies .
Mechanism of Action
The mechanism of action of 3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as other MOFs with redox activity. The comparison focuses on the differences in their synthesis, reactivity, and applications, emphasizing the unique advantages of this compound .
List of Similar Compounds:- Metal-organic frameworks (MOFs) with redox activity
- ZIF-8 modified by various organic molecules
- Other compounds with similar synthetic routes and applications
Properties
IUPAC Name |
3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O2/c21-9-11-3-1-5-13(7-11)17-15-16(20(26)23-17)18(24-19(15)25)14-6-2-4-12(8-14)10-22/h1-8H,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJJATWTZAPAMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C(=C(NC3=O)C4=CC=CC(=C4)C#N)C(=O)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C3C(=C(NC3=O)C4=CC=CC(=C4)C#N)C(=O)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-amino-6-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]hexanoic acid](/img/structure/B8180186.png)
![(1R,2S,6R,9R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B8180192.png)
![2-Bromo-7-phenyl-9,9'-spirobi[fluorene]](/img/structure/B8180199.png)
![1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61](/img/structure/B8180210.png)










